molecular formula C15H20N2O4 B2898391 Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate CAS No. 478068-08-5

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate

Cat. No. B2898391
M. Wt: 292.335
InChI Key: SVQFUFZLZPXMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate, also known as BMPPC, is a novel compound with a wide range of applications in scientific research. BMPPC is an important intermediate in the production of a variety of organic compounds and has been utilized in numerous synthetic pathways. It has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. BMPPC has also been used in the development of new drugs and medical treatments. In addition, BMPPC has been used in the study of various biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate involves the reaction of benzyl piperidine-1-carboxylate with methoxycarbonyl chloride in the presence of a base to form the intermediate benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate. This intermediate is then reacted with ammonia to form the final product.

Starting Materials
Benzyl piperidine-1-carboxylate, Methoxycarbonyl chloride, Base, Ammonia

Reaction
Step 1: Benzyl piperidine-1-carboxylate is reacted with methoxycarbonyl chloride in the presence of a base to form benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate., Step 2: The intermediate benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate is then reacted with ammonia to form Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate.

Mechanism Of Action

The mechanism of action of Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is not yet fully understood. However, it is believed that Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1). Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is thought to inhibit the activity of these enzymes by binding to their active sites. This inhibition of enzyme activity results in the inhibition of the production of prostaglandins, which are involved in inflammation and pain.

Biochemical And Physiological Effects

The biochemical and physiological effects of Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate have been studied in a variety of laboratory and clinical settings. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has been found to reduce inflammation and pain in animal models. It has also been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure and vascular tone. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has also been found to reduce the production of thromboxane A2, which is involved in the regulation of platelet aggregation.

Advantages And Limitations For Lab Experiments

The use of Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate in laboratory experiments has several advantages. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is relatively inexpensive and can be synthesized in high yields. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is also non-toxic and has a low potential for side effects. Additionally, Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is relatively stable and can be stored for long periods of time. However, there are some limitations to using Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate in laboratory experiments. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is not water soluble, and therefore must be dissolved in an organic solvent prior to use. Additionally, Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate is not very soluble in organic solvents, and therefore it must be used in relatively small amounts.

Future Directions

The future directions for the use of Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate are numerous. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate could be used in the synthesis of new pharmaceuticals and agrochemicals. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate could also be used in the development of new drugs and medical treatments. Additionally, Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate could be used in the study of the mechanism of action of various drugs and the development of new drugs. Finally, Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate could be used in the study of the biochemical and physiological effects of various drugs and environmental and dietary factors.

Scientific Research Applications

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of a range of pharmaceuticals, agrochemicals, and other organic compounds. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has also been used in the development of new drugs and medical treatments. In addition, Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has been used in the study of various biochemical and physiological processes. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has been used to study the effects of various drugs on the human body, as well as the effects of various environmental and dietary factors. Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate has also been used in the study of the mechanism of action of various drugs and the development of new drugs.

properties

IUPAC Name

benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-20-16-14(18)13-7-9-17(10-8-13)15(19)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQFUFZLZPXMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-(methoxycarbamoyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.